(2R)-2-(4-Cyclobutylphenyl)propan-1-ol
Description
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral secondary alcohol featuring a cyclobutyl-substituted phenyl group at the 4-position of the aromatic ring. The cyclobutyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor-binding profiles.
Properties
IUPAC Name |
(2R)-2-(4-cyclobutylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol
The closest structural analog in the provided evidence is (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7), which replaces the cyclobutyl group with two methoxy substituents at the 2- and 6-positions of the phenyl ring . Key differences and implications are summarized below:
Table 1: Comparative Analysis
*Calculated molecular weight based on formula C₁₃H₁₈O (C₁₀H₁₁ from cyclobutylphenyl + C₃H₇O from propanol).
Key Findings :
In contrast, the methoxy groups in the analog increase polarity and hydrogen-bonding capacity, favoring solubility in polar solvents . Steric hindrance from the cyclobutyl group may restrict rotational freedom, impacting conformational stability and binding to sterically sensitive targets.
Synthetic and Commercial Considerations :
- The discontinuation of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol suggests challenges in synthesis, stability, or market demand . This highlights the need for robust synthetic routes for the cyclobutyl variant to avoid similar pitfalls.
Pharmacological Implications :
- Methoxy-substituted analogs are common in drug discovery (e.g., β-blockers, NSAIDs) due to their ability to modulate electronic and steric properties. The cyclobutyl variant’s unique profile may offer advantages in targeting hydrophobic binding pockets or improving metabolic resistance.
Broader Context: Other Structural Analogs
- Electron-Donating Groups (e.g., CH₃): Enhance stability but reduce reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
